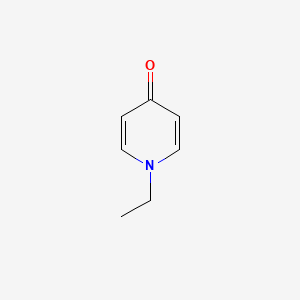
1-ethylpyridin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethylpyridin-4(1H)-one is a heterocyclic organic compound with a pyridine ring substituted with an ethyl group at the 1-position and a keto group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions: 1-Ethylpyridin-4(1H)-one can be synthesized through several methods. One common approach involves the reaction of 4-hydroxypyridine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone or ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the final product.
化学反応の分析
Types of Reactions: 1-Ethylpyridin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-ethyl-4-pyridone-3-carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound can yield 1-ethyl-4-hydroxypyridine using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or halides in the presence of a base.
Major Products:
Oxidation: 1-Ethyl-4-pyridone-3-carboxylic acid.
Reduction: 1-Ethyl-4-hydroxypyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
科学的研究の応用
1-Ethylpyridin-4(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
作用機序
The mechanism of action of 1-ethylpyridin-4(1H)-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity may involve disruption of bacterial cell membranes or inhibition of essential enzymes.
類似化合物との比較
1-Ethylpyridin-4(1H)-one can be compared with other similar compounds such as:
1-Methylpyridin-4(1H)-one: Similar structure but with a methyl group instead of an ethyl group. It may exhibit different reactivity and biological activity.
4-Hydroxypyridine: Lacks the ethyl group, making it less hydrophobic and potentially altering its chemical properties.
1-Ethyl-2-pyridone: Similar structure but with the keto group at the 2-position, leading to different chemical behavior.
特性
分子式 |
C7H9NO |
|---|---|
分子量 |
123.15 g/mol |
IUPAC名 |
1-ethylpyridin-4-one |
InChI |
InChI=1S/C7H9NO/c1-2-8-5-3-7(9)4-6-8/h3-6H,2H2,1H3 |
InChIキー |
KDRNILXJMALQBN-UHFFFAOYSA-N |
正規SMILES |
CCN1C=CC(=O)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2R)-2-{[(benzyloxy)carbonyl]amino}-3-(oxetan-3-yl)propanoicacid](/img/structure/B13013991.png)


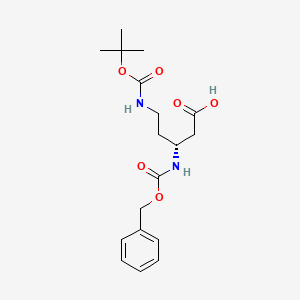
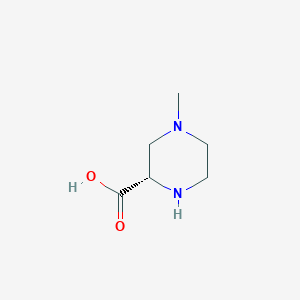
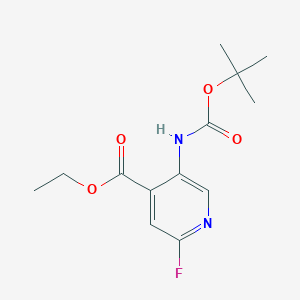
![N-Methyl-1-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)methanamine](/img/structure/B13014033.png)

![N-[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]acetamide](/img/structure/B13014040.png)
![Ethyl 2-((tert-butoxycarbonyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13014045.png)
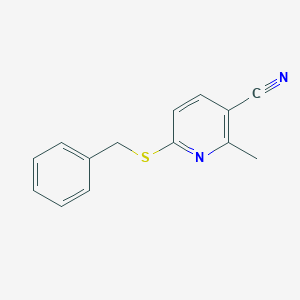
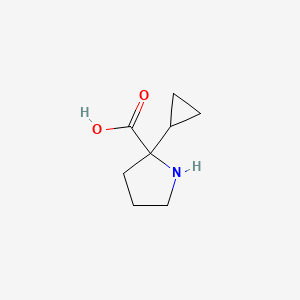
![Ethyl 7-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13014058.png)
